molecular formula C7H10ClNS B1586742 4-(Chloromethyl)-2-isopropylthiazole CAS No. 40516-57-2

4-(Chloromethyl)-2-isopropylthiazole

Cat. No.: B1586742
CAS No.: 40516-57-2
M. Wt: 175.68 g/mol
InChI Key: YGTDRZIMYRYHHD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position and an isopropyl group at the 2-position of the thiazole ring

Scientific Research Applications

4-(Chloromethyl)-2-isopropylthiazole has several scientific research applications:

Mechanism of Action

Target of Action

flexneri . The role of these enzymes is crucial in the survival and replication of the bacteria.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a nucleophilic substitution mechanism . This involves the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

It is known that metabolic pathways are a series of linked chemical reactions occurring within a cell . The product of one enzyme often acts as the substrate for the next, creating a chain of reactions that transform the initial substrate into a final product . The compound could potentially affect these pathways by interacting with key enzymes, thereby altering the normal flow of reactions.

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, determining the onset, duration, and intensity of a drug’s effect . It involves the study of how an organism affects a drug, with emphasis on the relationship between drug plasma concentration and the time elapsed since the drug’s administration .

Action Environment

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-(Chloromethyl)-2-isopropylthiazole. For instance, similar compounds like Methylchloroisothiazolinone, an isothiazolinone used as a biocide, is a white solid that melts near room temperature . Its action could be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-isopropylthiazole can be achieved through several methods. One common approach involves the chloromethylation of 2-isopropylthiazole. This reaction typically employs chloromethyl methyl ether (CH3OCH2Cl) or chlorotrimethylsilane (C3H9ClSi) as chloromethylating agents, with metallic chlorides such as zinc chloride (ZnCl2) or stannic chloride (SnCl4) as catalysts . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

For industrial-scale production, the chloromethylation process can be optimized by using more efficient and environmentally friendly catalysts. Recent advancements have explored the use of ionic liquids and surfactant micelles as catalysts, which offer advantages such as reduced environmental impact and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-isopropylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)thiazole: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.

    2-Isopropylthiazole: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    4-(Bromomethyl)-2-isopropylthiazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.

Uniqueness

4-(Chloromethyl)-2-isopropylthiazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDRZIMYRYHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376802
Record name 4-(Chloromethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-57-2
Record name 4-(Chloromethyl)-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)-2-isopropyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-methylpropanethioamide (5.20 g), 1,3-dichloro-2-propanone (7.03 g) and ethanol (100 mL) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 4-chloromethyl-2-isopropyl-1,3-thiazole as a colorless oil (6.33 g, yield 72%) from a fraction eluted with ethyl acetate-hexane (1:20, v/v).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-isopropylthiazole
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4-(Chloromethyl)-2-isopropylthiazole
Reactant of Route 3
4-(Chloromethyl)-2-isopropylthiazole
Reactant of Route 4
4-(Chloromethyl)-2-isopropylthiazole

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